4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione
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Overview
Description
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione is a complex organic compound that features a nitrosophenylamino group attached to a dihydrothiophene-1,1-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione typically involves the reaction of nitrosophenylamine with a dihydrothiophene-1,1-dione derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and sometimes reducing agents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The process may also include purification steps such as crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to various proteins and enzymes, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylamino derivatives: These compounds share a similar nitrophenylamino group but differ in their core structures.
Thiophene derivatives: Compounds with a thiophene core but different substituents.
Uniqueness
4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione is unique due to its combination of a nitrosophenylamino group with a dihydrothiophene-1,1-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10N2O3S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylnitrous amide |
InChI |
InChI=1S/C10H10N2O3S/c13-11-12(9-4-2-1-3-5-9)10-6-7-16(14,15)8-10/h1-7,10H,8H2 |
InChI Key |
CHDRKXLGYLONOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
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